"N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine" chemical properties
"N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine" chemical properties
An In-depth Technical Guide to N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine: Synthesis, Properties, and Applications as an Imidazo[1,2-a]pyridine Precursor
Introduction: A Strategic Intermediate in Medicinal Chemistry
N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine is a specialized organic compound that serves as a high-value intermediate in the synthesis of complex heterocyclic structures. While not an end-product itself, its true significance lies in its molecular architecture, which is purposefully designed for the efficient construction of the imidazo[1,2-a]pyridine scaffold. This fused bicyclic system is recognized as a "privileged scaffold" in drug discovery, forming the core of numerous compounds with a wide spectrum of biological activities, including antiviral, anticancer, anti-inflammatory, and analgesic properties[1][2].
This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, chemical properties, and strategic applications of N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine. We will explore the causality behind its synthetic design and demonstrate its utility as a precursor to medicinally relevant chemical libraries.
Chemical Identity and Physicochemical Properties
The fundamental properties of N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine are summarized below. These identifiers are crucial for accurate sourcing, handling, and documentation in a research and development setting.
| Property | Value | Source |
| IUPAC Name | N-(2,2-dimethoxyethyl)-3-nitropyridin-2-amine | - |
| CAS Number | 1003947-06-5 | [3] |
| Molecular Formula | C₉H₁₃N₃O₄ | [3] |
| Molecular Weight | 227.21 g/mol | [3] |
| Appearance | Not Available (Typically a solid at room temp.) | [3] |
| Storage | 2-8°C, Refrigerator | [3] |
Synthesis and Purification
The synthesis of N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine is most effectively achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This strategy is predicated on the electronic properties of the pyridine ring system.
Synthetic Strategy: The Rationale
The choice of an SₙAr reaction is a classic example of activating a heterocyclic ring for nucleophilic attack. The pyridine ring is inherently electron-deficient, but the presence of a strongly electron-withdrawing nitro (-NO₂) group at the 3-position significantly enhances this effect. This group powerfully withdraws electron density from the ring through both inductive and resonance effects, creating a pronounced partial positive charge (δ+) at the C2 and C6 positions. This activation makes the displacement of a suitable leaving group, such as a halide, at the C2 position by a nucleophile highly favorable[4]. Aminoacetaldehyde dimethyl acetal serves as the nitrogen nucleophile, providing the side chain required for subsequent cyclization.
Detailed Experimental Protocol
This protocol describes a representative procedure for the synthesis of the title compound.
Reaction: 2-Chloro-3-nitropyridine + Aminoacetaldehyde dimethyl acetal → N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine
Materials:
-
2-Chloro-3-nitropyridine (1.0 eq)
-
Aminoacetaldehyde dimethyl acetal (1.2 eq)[5]
-
N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Isopropanol
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 2-chloro-3-nitropyridine and the chosen anhydrous solvent (e.g., DMF).
-
Add the base (DIPEA or K₂CO₃) to the solution and stir.
-
Add aminoacetaldehyde dimethyl acetal dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine as a pure solid.
Synthesis Workflow Diagram
Caption: SₙAr synthesis of the target compound.
Spectroscopic Characterization (Anticipated Data)
Structural confirmation is paramount. The following table outlines the expected spectroscopic signatures for N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine, which serve as a benchmark for analytical validation.
| Technique | Expected Characteristics |
| ¹H NMR | - Pyridine Protons: Three signals in the aromatic region (δ 7.0-8.5 ppm), exhibiting characteristic doublet of doublets (dd) or doublet (d) coupling patterns. - NH Proton: A broad singlet, typically downfield, which is exchangeable with D₂O[6]. - Side Chain CH: A triplet (δ ~4.5-5.0 ppm) coupled to the adjacent CH₂ group. - Side Chain CH₂: A doublet (δ ~3.5-4.0 ppm) coupled to the CH and split further by the NH proton. - Methoxy Protons (OCH₃): A sharp singlet (δ ~3.3-3.5 ppm) integrating to 6 protons. |
| ¹³C NMR | - Pyridine Carbons: Five signals in the aromatic region (δ ~110-160 ppm). - Acetal Carbon (CH): A signal around δ ~100-105 ppm. - Side Chain CH₂: A signal around δ ~45-55 ppm. - Methoxy Carbons (OCH₃): A signal around δ ~50-55 ppm. |
| Mass Spec. | - (ESI+) : Expected [M+H]⁺ peak at m/z 228.09. |
| IR (cm⁻¹) | - N-H Stretch: A sharp peak around 3300-3400 cm⁻¹. - C-H Stretches: Aliphatic and aromatic signals around 2850-3100 cm⁻¹. - NO₂ Stretches: Two strong, characteristic bands at ~1520-1550 cm⁻¹ (asymmetric) and ~1340-1360 cm⁻¹ (symmetric). - C=C/C=N Stretches: Signals in the 1400-1600 cm⁻¹ region. |
Reactivity and Synthetic Utility
The primary value of N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine is its role as a precursor for intramolecular cyclization.
Intramolecular Cyclization to 8-nitroimidazo[1,2-a]pyridine
This transformation is the key application of the title compound. Under acidic conditions, the dimethoxy acetal is deprotected to reveal a highly reactive aldehyde. This aldehyde then undergoes a spontaneous intramolecular condensation with the adjacent secondary amine on the pyridine ring, followed by dehydration, to form the fused, aromatic 8-nitroimidazo[1,2-a]pyridine ring system. This reaction is a variation of the well-established Tschitschibabin reaction for imidazo[1,2-a]pyridine synthesis[1][7].
Protocol for Cyclization:
-
Dissolve N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine in a suitable acidic medium (e.g., polyphosphoric acid (PPA), concentrated sulfuric acid, or refluxing in ethanolic HCl).
-
Heat the mixture (typically 80-120 °C) until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by pouring it onto ice and neutralizing with a base (e.g., concentrated ammonium hydroxide or sodium bicarbonate solution).
-
The product often precipitates and can be collected by filtration. Alternatively, it can be extracted with an organic solvent like dichloromethane or ethyl acetate.
-
The crude product can be purified by recrystallization or column chromatography.
Cyclization Mechanism Diagram
Caption: Acid-catalyzed cyclization pathway.
Further Functionalization: Reduction of the Nitro Group
A significant advantage of this synthetic route is the presence of the nitro group on the final imidazo[1,2-a]pyridine product. This group can be readily reduced to a primary amine (8-aminoimidazo[1,2-a]pyridine) using standard conditions such as catalytic hydrogenation (H₂ over Pd/C) or chemical reducing agents (e.g., SnCl₂, Fe/HCl). This resulting amino group serves as a versatile synthetic handle for further derivatization, allowing for the creation of amide libraries, sulfonamides, or other analogues for structure-activity relationship (SAR) studies.
Applications in Drug Discovery
The true utility of N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine is its ability to unlock access to libraries of substituted imidazo[1,2-a]pyridines. These scaffolds are prevalent in many clinically evaluated and marketed drugs. By modifying the starting materials or derivatizing the final product, researchers can rapidly generate a diverse set of novel compounds for biological screening against various therapeutic targets. The nitropyridine moiety, in particular, is a key building block for molecules with potential antitumor, antiviral, and anti-neurodegenerative activities[8][9].
Safety and Handling
While specific GHS data for N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine is not published, its structure suggests necessary precautions based on related aminonitropyridine compounds[10][11].
-
Hazard Class: Assumed to be an irritant and potentially harmful if swallowed. Aminonitroaromatic compounds should be handled as potentially toxic.
-
GHS Pictograms (Anticipated):
-
Hazard Statements (Anticipated):
-
Precautionary Measures:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place as recommended[3].
-
Conclusion
N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine is more than a simple chemical; it is a strategically designed building block that provides an efficient and reliable pathway to the medicinally significant 8-nitroimidazo[1,2-a]pyridine core. Its synthesis is straightforward, leveraging fundamental principles of aromatic chemistry. Its true power is realized in its subsequent acid-catalyzed cyclization and the potential for further functionalization of the resulting nitro group. For drug discovery programs focused on kinase inhibitors, antivirals, or other therapeutic areas where the imidazo[1,2-a]pyridine scaffold is prominent, this intermediate represents a critical tool for the rapid generation of novel chemical entities.
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PubMed Central. (2010). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]-pyridines and Indoles with Triethylamine. National Institutes of Health. [Link]
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